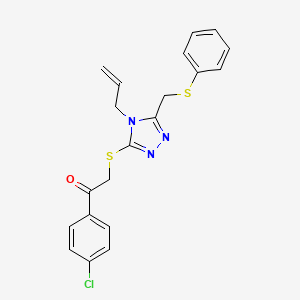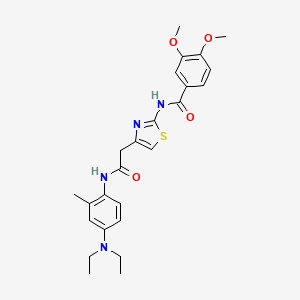
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C25H30N4O4S and its molecular weight is 482.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Scientific Field
Microbiology and Pharmacology
Application Summary
This compound has been studied for its potential as an antimicrobial agent. Its structure, which includes a thiazole nucleus, is known to exhibit significant antimicrobial properties by interfering with the biosynthesis of bacterial lipids or through other mechanisms.
Methods of Application
The compound is synthesized and its molecular structure is confirmed through spectroanalytical data. It is then tested in vitro against various bacterial (Gram-positive and Gram-negative) and fungal species using methods like the turbidimetric method.
Results
The results have shown that certain derivatives of this compound demonstrate promising antimicrobial activity, particularly against strains like Staphylococcus aureus and Candida albicans .
Anticancer Activity
Scientific Field
Oncology and Medicinal Chemistry
Application Summary
The compound’s derivatives have been explored for their antiproliferative effects, particularly against cancer cell lines such as human breast adenocarcinoma (MCF7).
Methods of Application
The anticancer activity is assessed using assays like the Sulforhodamine B (SRB) assay, which measures cell growth. Molecular docking studies are also performed to predict the interaction of the compound with cancer-related receptors.
Results
Some derivatives have shown to be active against breast cancer cell lines, indicating potential use as lead compounds for drug design .
Antibacterial Drug-Peptide Complex Formation
Scientific Field
Biochemistry and Molecular Biology
Application Summary
The compound is used to form hybrid antimicrobials in combination with cell-penetrating peptides, enhancing antibacterial efficacy.
Methods of Application
Synthesized derivatives of the compound are complexed with peptides like octaarginine and tested for antibacterial activity against pathogens, including MRSA and Helicobacter pylori.
Results
The drug-peptide complexes exhibit faster killing kinetics towards bacterial cells and create pores in bacterial membranes, showing a distinctive mode of action compared to the drug or peptide alone .
Thiol-Specific Fluorochrome Development
Scientific Field
Bioanalytical Chemistry
Application Summary
The compound is utilized in the development of thiol-specific fluorochromes for microfluorometric assays, which can quantitate cellular or plasma thiols.
Methods of Application
The compound is used as a fluorochrome due to its excitation and emission wavelengths, suitable for detecting thiol groups in biological samples.
Results
The technique allows for the quantitation of thiols over a range from 0.01 to 3.0 nmol, which can be applied to both cellular and plasma samples .
Synthesis of Novel Antiviral Agents
Scientific Field
Virology and Pharmaceutical Sciences
Application Summary
Research into the synthesis of novel antiviral agents incorporates the compound as a key intermediate or as part of the final product.
Methods of Application
The compound is synthesized and then evaluated for its antiviral properties against various viral strains, often through in vitro assays.
Results
While specific data on the antiviral efficacy of this compound is not readily available, the approach is part of a broader effort to develop new treatments for viral infections .
Diagnostic Assay Manufacturing
Scientific Field
Diagnostic Medicine and Chemical Engineering
Application Summary
The compound’s derivatives are used in the manufacturing of diagnostic assays, particularly those involving hematology and histology.
Methods of Application
The compound is incorporated into assays due to its fluorescent properties, which are critical for visualizing biological markers.
Results
The use of such compounds in diagnostic assays enhances the ability to detect and quantify specific biological entities, improving the accuracy of diagnostic procedures .
These applications showcase the versatility of N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide in various scientific fields, demonstrating its potential as a multifunctional agent in research and therapeutic development. The detailed methods and results highlight the compound’s role in advancing scientific understanding and its contribution to innovation in healthcare and medicine.
Neuroprotective Agent Development
Scientific Field
Neuroscience and Pharmacology
Application Summary
The compound is being investigated for its potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s.
Methods of Application
In vitro and in vivo studies are conducted to assess the neuroprotective properties. These include assays to measure the compound’s ability to protect neuronal cells from oxidative stress and apoptosis.
Results
Preliminary results suggest that the compound may help reduce neuronal damage and improve cognitive functions in animal models .
Anti-Inflammatory Drug Research
Scientific Field
Immunology and Medicinal Chemistry
Application Summary
The compound’s derivatives are being explored for their anti-inflammatory properties, which could lead to the development of new anti-inflammatory drugs.
Methods of Application
The anti-inflammatory activity is evaluated using assays such as the inhibition of pro-inflammatory cytokines in cell cultures or animal models.
Results
Some derivatives have shown significant reduction in inflammation markers, indicating potential therapeutic applications .
Enzyme Inhibition for Metabolic Disorders
Scientific Field
Biochemistry and Metabolic Diseases
Application Summary
Researchers are studying the compound’s ability to inhibit specific enzymes involved in metabolic disorders, such as diabetes.
Methods of Application
Enzyme assays are used to determine the compound’s inhibitory effects on enzymes like alpha-glucosidase or dipeptidyl peptidase-4.
Results
The compound has demonstrated promising results in reducing blood glucose levels in preclinical models .
Advanced Material Synthesis
Scientific Field
Materials Science and Engineering
Application Summary
The compound is utilized in the synthesis of advanced materials, such as organic semiconductors or photovoltaic cells.
Methods of Application
Chemical vapor deposition and other material synthesis techniques are employed to incorporate the compound into various material structures.
Results
The resulting materials exhibit enhanced electrical conductivity and stability, making them suitable for electronic applications .
Chemical Sensor Development
Scientific Field
Analytical Chemistry and Sensor Technology
Application Summary
The compound’s unique properties are exploited in the development of chemical sensors, particularly for detecting environmental pollutants.
Methods of Application
The compound is integrated into sensor arrays and tested for its sensitivity and selectivity towards specific chemical analytes.
Results
Sensors containing the compound have shown high sensitivity and rapid response times in detecting trace amounts of pollutants .
Photodynamic Therapy for Cancer Treatment
Scientific Field
Oncology and Photomedicine
Application Summary
The compound is being researched for its use in photodynamic therapy (PDT), a treatment that uses light-sensitive compounds to kill cancer cells.
Methods of Application
The compound is tested for its ability to generate reactive oxygen species when exposed to light, which can induce cell death in cancerous tissues.
Results
Studies indicate that the compound, when activated by light, can effectively destroy cancer cells while sparing healthy tissue .
Propiedades
IUPAC Name |
N-[4-[2-[4-(diethylamino)-2-methylanilino]-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O4S/c1-6-29(7-2)19-9-10-20(16(3)12-19)27-23(30)14-18-15-34-25(26-18)28-24(31)17-8-11-21(32-4)22(13-17)33-5/h8-13,15H,6-7,14H2,1-5H3,(H,27,30)(H,26,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSDYFHWESCLSMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

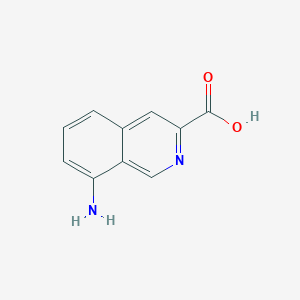
![8-(2,4-Dimethylphenyl)-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidazolidi no[1,2-h]purine-2,4-dione](/img/structure/B2629886.png)
![5-(4-hydroxy-3,5-dimethoxyphenyl)-2-methyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B2629888.png)
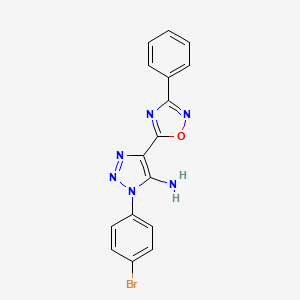
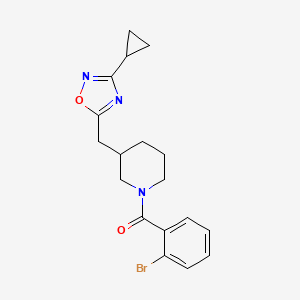
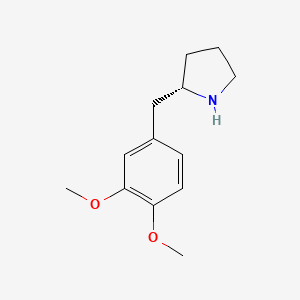
![17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione](/img/structure/B2629894.png)
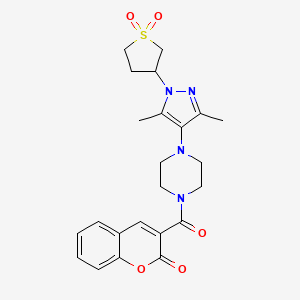
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-(4-pentylcyclohexyl)-1,3,4-oxadiazole](/img/structure/B2629897.png)
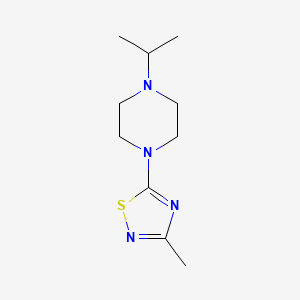
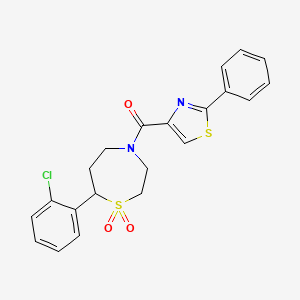
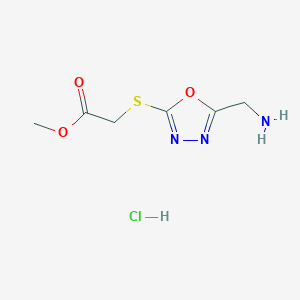
![2-(4-cyclopropyl-1-(3,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2629905.png)
